Home > Products > Screening Compounds P63486 > Ristomycin monosulfate
Ristomycin monosulfate -

Ristomycin monosulfate

Catalog Number: EVT-7962510
CAS Number:
Molecular Formula: C95H112N8O48S
Molecular Weight: 2166.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ristomycin monosulfate is produced by the fermentation of Amycolatopsis lurida, which is a soil-dwelling bacterium. This organism is known for its ability to synthesize various bioactive compounds, including glycopeptides. Ristomycin A, the active component of ristomycin monosulfate, has been isolated and characterized for its therapeutic applications and biochemical properties .

Classification

Ristomycin monosulfate is classified as a glycopeptide antibiotic. Glycopeptides are characterized by their complex structures that typically include multiple sugar moieties linked to a peptide backbone. Ristomycin A specifically belongs to the subclass of type III glycopeptides, which are distinguished by their unique structural features and mechanisms of action against bacterial pathogens .

Synthesis Analysis

Methods

The synthesis of ristomycin monosulfate involves the fermentation of Amycolatopsis lurida, where specific genetic pathways are activated to produce the antibiotic. Recent advances in genetic engineering have allowed for the heterologous expression of the ristomycin biosynthetic gene cluster in other bacterial strains, such as Amycolatopsis japonicum. This method enhances the yield and facilitates further studies on its production .

Technical Details

The production process typically employs high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are also utilized to confirm the structure and purity of the synthesized compound. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize yield .

Molecular Structure Analysis

Structure

Ristomycin A consists of a complex structure featuring a glycopeptide backbone with several sugar residues attached. The molecular formula for ristomycin A is C₃₆H₅₃N₇O₁₈S, indicating a high degree of glycosylation which contributes to its biological activity.

Data

The molecular weight of ristomycin A is approximately 811.9 g/mol. Its structural analysis reveals a series of interconnected rings formed by amino acids and sugar units, which are critical for its interaction with bacterial cell walls and subsequent antibacterial activity .

Chemical Reactions Analysis

Reactions

Ristomycin monosulfate undergoes various chemical reactions that can alter its activity or stability. It can participate in ligand-binding interactions that lead to dimerization or oligomerization, particularly in the presence of specific ligands. This behavior has been observed through calorimetric studies that measure enthalpy changes during binding events .

Technical Details

The dimerization process is characterized as anti-cooperative; this means that binding of one molecule decreases the likelihood of another molecule binding to the dimer. The thermodynamic parameters associated with these reactions provide insights into the stability and functionality of ristomycin A under different conditions .

Mechanism of Action

Process

Ristomycin monosulfate exerts its antibacterial effects primarily by inhibiting cell wall synthesis in susceptible bacteria. It binds to specific receptors on bacterial cells, disrupting normal cell wall formation and leading to cell lysis.

Data

In addition to its antibacterial properties, ristomycin A induces platelet aggregation through interaction with glycoprotein Ib on platelets. This mechanism is critical for its use in diagnostic assays related to bleeding disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ristomycin monosulfate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and other polar solvents.
  • Melting Point: The melting point varies based on purity but generally falls within a range typical for glycopeptides.

Chemical Properties

  • Stability: Ristomycin A is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The activity can be influenced by pH levels; optimal activity occurs in physiological pH ranges.

Relevant data indicate that ristomycin monosulfate maintains its antibacterial efficacy across various environmental conditions but requires careful handling to preserve its integrity .

Applications

Ristomycin monosulfate has several scientific uses:

  • Antibacterial Treatment: It is employed clinically for treating infections caused by Gram-positive bacteria, particularly staphylococci.
  • Diagnostic Assays: It plays a crucial role in assays for von Willebrand disease, where it facilitates platelet agglutination tests.
  • Research Tool: In laboratory settings, it is used to study platelet function and aggregation mechanisms across different animal models .
Biosynthesis and Genetic Regulation

Genomic Architecture of Amycolatopsis spp. for Ristomycin Production

The ristomycin (syn. ristocetin) biosynthetic gene cluster (BGC) is a silent 80 kb genomic locus in Amycolatopsis japonicum MG417-CF17, spanning 29 predicted cryptic gene clusters identified through whole-genome sequencing [1] [8]. This BGC (MIBiG ID: BGC0000418) encodes 39 open reading frames, including non-ribosomal peptide synthetases (NRPS), oxidative cross-linking enzymes, glycosyltransferases, and regulatory elements [8]. The core NRPS machinery consists of seven modules incorporating non-proteinogenic amino acids: three 4-hydroxyphenylglycine (4-Hpg), two 3,5-dihydroxyphenylglycine (Dpg), and two β-hydroxytyrosine (β-Hty) residues [8] [10]. The cluster's organization reveals a conserved operonic structure for heptapeptide backbone assembly, with downstream genes responsible for glycosylation and methylation modifications [4] [8].

Table 1: Core Genes in Ristomycin Biosynthetic Gene Cluster

GeneProductFunction
asrRStrR-family regulatorPathway-specific transcriptional activator
oxyA-CCytochrome P450 monooxygenasesPeptide backbone oxidative cross-linking
gtfA-EGlycosyltransferasesAttachment of ristosamine/mannose residues
mtfA-BMethyltransferasesC-methylation of sugar moieties
vanHAXResistance genesSelf-protection during biosynthesis

Activation of Cryptic Gene Clusters via Transcriptional Regulators

Ristomycin BGC activation requires heterologous expression of pathway-specific transcriptional regulators, as it remains transcriptionally silent under standard laboratory conditions. Introduction of the bbrAba gene – encoding the balhimycin pathway activator from Amycolatopsis balhimycina – via integrative plasmid pRM4 triggered ristomycin A production in recombinant A. japonicum strains [1] [6]. This activation strategy increased antibiotic yield by 60-fold (reaching 4.01 g/L in flask cultures) through upregulation of biosynthetic genes orf5–orf39 [2]. The asrR gene, encoding a native ParB-like StrR-family regulator within the ristomycin cluster, was identified as essential; its deletion abolished antibiotic production, while overexpression enhanced transcription of downstream tailoring enzymes [2] [8]. Mechanistically, Bbr and AsrR bind inverted repeats in the asrR promoter region and upstream of orf12, initiating a transcriptional cascade [2]. The N-terminal ParB-like domain in these regulators mediates activation without affecting DNA-binding specificity, enabling rational strain engineering [2].

Comparative Analysis of Type III Glycopeptide Biosynthetic Pathways

Ristomycin belongs to type III glycopeptides characterized by extensive glycosylation and distinct heptapeptide sequences. Comparative genomics reveals conserved synteny between ristomycin and other glycopeptide BGCs (vancomycin, balhimycin, teicoplanin), particularly in NRPS organization and oxidative cross-linking systems [4] [10]. Divergences occur in glycosylation and tailoring enzymes:

  • Sugar Biosynthesis: Unlike vancomycin's L-vancosamine, ristomycin incorporates L-ristosamine synthesized via a dedicated pathway involving asr genes (orf23–orf28) encoding dehydratases (Asr80), aminotransferases (Asr82), and epimerases (Asr83) [3] [8].
  • Cross-linking Patterns: Ristomycin shares conserved cytochrome P450 enzymes (OxyA–C) for C-O/C-C bond formation, but exhibits unique C-ring and E-ring connectivity influencing aglycone conformation [8] [10].
  • Regulatory Mechanisms: Type III clusters lack the bbr homologs found in type I (vancomycin-like) pathways, explaining their cryptic nature and dependence on heterologous activators [1] [4].

Table 2: Comparative Features of Glycopeptide Biosynthetic Pathways

FeatureRistomycin (Type III)Vancomycin (Type I)Teicoplanin (Type IV)
Heptapeptide4-Hpg¹/β-Hty²/Dpg³/4-Hpg⁴/4-Hpg⁵/β-Hty⁶/Dpg⁷Leu¹/Dpg²/Dpg³/4-Hpg⁴/4-Hpg⁵/β-Hty⁶/4-Hpg⁷4-Hpg¹/Tyr²/Asn³/4-Hpg⁴/Hty⁵/Dpg⁶/4-Hpg⁷
GlycosylationTetrasaccharide (Ara-Man-Man-Ris)Disaccharide (Glc-vancosamine)Acylated disaccharide (Man-GlcNAc)
Key OxidasesOxyA/B/COxyA/B/COxyB/C/D
Regulator TypeStrR-family (AsrR)StrR-family (Bbr)Orf18* (LuxR-type)

Role of Glycosylation Patterns in Ristomycin Structural Diversity

Glycosylation critically defines ristomycin's biological activity through three enzymatic stages:

  • Monosaccharide Biosynthesis: L-ristosamine synthesis begins with dTDP-glucose conversion by Asr80 (dehydratase), Asr81 (epimerase), and Asr82 (aminotransferase) to form dTDP-L-ristosamine, activated by glycosyltransferase GtfA [3] [5].
  • Aglycone Glycosylation: Sequential attachment of sugars occurs at β-Hty⁶ (position 6) and 4-Hpg⁴ (position 4) residues:
  • GtfB transfers L-ristosamine to β-Hty⁶
  • GtfC/D add α-D-mannose to L-ristosamine
  • GtfE attaches terminal α-D-arabinose [3] [8].
  • Post-Glycosylation Modifications: Methyltransferases MtfA-B modify mannose residues with O-methyl groups, while acylases introduce sulfonate groups yielding ristomycin monosulfate [6] [8].

The extensive glycosylation (tetrasaccharide moiety) distinguishes ristomycin from simpler glycopeptides. However, hyperglycosylation contributes to its platelet-aggregating side effects, explaining its withdrawal from therapeutic use as an antibiotic [3] [5]. Engineering glycosyltransferase expression enables structural diversification, as demonstrated by heterologous Gtf swaps generating hybrid glycopeptides with modified sugar profiles [3] [10].

Table 3: Glycosyltransferases in Ristomycin Monosulfate Biosynthesis

EnzymeGeneSubstrateAttachment SiteProduct
GtfAasr66dTDP-L-ristosamineβ-Hty⁶ (aglycone)Ristosaminyl-ristomycin
GtfBasr67UDP-D-mannoseC4'-OH of ristosamineMannosyl-ristosaminyl-ristomycin
GtfCasr68UDP-D-mannoseC2'-OH of mannoseDimannosyl-ristosaminyl-ristomycin
GtfDasr70UDP-D-arabinoseC3'-OH of mannoseArabinosyl-dimannosyl-ristosaminyl-ristomycin
GtfEasr72GDP-D-mannoseC4'-OH of 4-Hpg⁴Mannosyl-aglycone

Properties

Product Name

Ristomycin monosulfate

IUPAC Name

methyl (1S,2R,18R,19R,22R,34S,37R,40R)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid

Molecular Formula

C95H112N8O48S

Molecular Weight

2166.0 g/mol

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63?,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94?,95-;/m0./s1

InChI Key

HHRPQUHYQBGHHF-ADHWPEJWSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)NC(C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.